7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione 7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 332033-48-4
VCID: VC21443798
InChI: InChI=1S/C15H24N4O2S/c1-5-6-7-8-9-19-11-12(16-15(19)22-10(2)3)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21)
SMILES: CCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C
Molecular Formula: C15H24N4O2S
Molecular Weight: 324.4g/mol

7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione

CAS No.: 332033-48-4

Cat. No.: VC21443798

Molecular Formula: C15H24N4O2S

Molecular Weight: 324.4g/mol

* For research use only. Not for human or veterinary use.

7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione - 332033-48-4

Specification

CAS No. 332033-48-4
Molecular Formula C15H24N4O2S
Molecular Weight 324.4g/mol
IUPAC Name 7-hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Standard InChI InChI=1S/C15H24N4O2S/c1-5-6-7-8-9-19-11-12(16-15(19)22-10(2)3)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21)
Standard InChI Key JFMKCYCBTYCPLL-UHFFFAOYSA-N
SMILES CCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C
Canonical SMILES CCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C

Introduction

Synthesis

The synthesis of purine derivatives like this typically involves multi-step organic reactions starting from purine or related precursors. Alkylation or thiolation reactions are commonly employed to introduce the hexyl, methyl, and isopropylthio groups.

General Synthetic Pathway

  • Base Purine Functionalization: Substitution reactions are used to modify the purine scaffold selectively.

  • Thioether Formation: The sulfur-containing group (isopropylthio) is introduced via nucleophilic substitution.

  • Alkylation: Hexyl and methyl groups are added through alkyl halides or similar reagents.

Biological Activity and Applications

Purine derivatives often exhibit significant biological activity due to their structural similarity to nucleotides and cofactors in biochemical pathways.

Potential Applications

  • Pharmacology:

    • Compounds with similar structures have been studied as adenosine receptor modulators, xanthine oxidase inhibitors, or anticancer agents.

    • The presence of sulfur may enhance lipophilicity, improving membrane permeability.

  • Biochemical Research:

    • Useful as probes for studying enzyme-substrate interactions in purine metabolism.

  • Drug Development:

    • Potential lead compound for designing drugs targeting purinergic signaling pathways.

Research Findings

Although specific studies on "7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione" are not readily available, compounds with analogous structures have been explored extensively:

Table: Biological Activity Comparison of Purine Derivatives

CompoundActivityTarget Enzyme/Pathway
Xanthine Derivatives (e.g., caffeine)CNS StimulantAdenosine Receptors
Sulfur-containing PurinesAntioxidant/Anti-inflammatoryXanthine Oxidase
Alkylated PurinesAntiviral/AnticancerDNA/RNA Polymerases

Limitations

  • Lack of specific data on toxicity, pharmacokinetics, or bioavailability.

  • Limited solubility in aqueous media may hinder biological applications.

Future Research

  • Conduct in vitro and in vivo studies to evaluate biological activity.

  • Optimize solubility and stability for pharmaceutical development.

  • Explore derivatives with different alkyl or thioether substitutions for enhanced activity.

This article provides a foundational understanding of "7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione" while highlighting the need for further research into its properties and potential applications in medicine and biochemistry.

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